molecular formula C8H15NO2 B1531593 1-[(1-Hydroxycyclobutyl)methyl]azetidin-3-ol CAS No. 2153019-13-5

1-[(1-Hydroxycyclobutyl)methyl]azetidin-3-ol

Cat. No.: B1531593
CAS No.: 2153019-13-5
M. Wt: 157.21 g/mol
InChI Key: CGWFBLJCMKIRLK-UHFFFAOYSA-N
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Description

1-[(1-Hydroxycyclobutyl)methyl]azetidin-3-ol is a chemical compound of interest in medicinal chemistry and organic synthesis, characterized by an azetidine ring bearing a hydroxymethylcyclobutane substituent. The azetidine (a four-membered nitrogen-containing ring) and cyclobutane scaffolds are privileged structures in drug discovery, often used to improve the physicochemical and pharmacological properties of target molecules . As a bifunctional building block featuring both a secondary alcohol and a tertiary alcohol, this compound serves as a versatile synthetic intermediate. Researchers can leverage its functional groups to create novel molecular architectures, particularly for constructing more complex molecules with potential biological activity. Compounds with the azetidin-3-ol core are frequently investigated as key components in the synthesis of receptor modulators and other pharmacologically active agents . The structural motif of embedding a small, strained ring like azetidine is a common strategy to enhance metabolic stability, increase solubility, and modify conformational flexibility in lead optimization campaigns. This product is strictly intended for research applications in a controlled laboratory environment. It is For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

1-[(1-hydroxycyclobutyl)methyl]azetidin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2/c10-7-4-9(5-7)6-8(11)2-1-3-8/h7,10-11H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGWFBLJCMKIRLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(CN2CC(C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-[(1-Hydroxycyclobutyl)methyl]azetidin-3-ol is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the compound's biological properties, mechanisms of action, and comparative studies with similar compounds.

Chemical Structure and Properties

The chemical structure of this compound features an azetidine ring substituted with a hydroxycyclobutyl group. Its molecular formula is C8_{8}H15_{15}NO, and it has a molecular weight of approximately 155.21 g/mol. The unique structural characteristics contribute to its reactivity and potential applications in drug development.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Research indicates that the compound may act as an enzyme inhibitor or receptor modulator, influencing various biological pathways. It has been shown to interact with enzymes involved in inflammatory processes, suggesting anti-inflammatory properties.

Anti-inflammatory Activity

Preliminary studies have demonstrated that this compound exhibits significant anti-inflammatory effects. In vitro assays revealed that the compound can inhibit the production of pro-inflammatory cytokines, such as TNFα and IL-6, in lipopolysaccharide (LPS)-stimulated human blood samples. The IC50 values indicate strong anti-inflammatory action, making it a candidate for treating conditions such as arthritis and other inflammatory diseases.

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity. Initial findings suggest efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were comparable to standard antibiotics, indicating its potential utility as an antimicrobial agent.

Anticancer Potential

Emerging research highlights the anticancer properties of this compound. Studies involving human cancer cell lines have shown that treatment with this compound results in increased rates of apoptosis and cell cycle arrest at the G1 phase. The modulation of apoptotic pathways suggests its potential as a candidate for cancer therapy.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is essential:

Compound NameStructural FeaturesUnique Aspects
Methyl pyridine-2-carboxylate Pyridine ring with carboxylate groupSimpler structure; lacks fused ring system
Furo[3,2-c]pyridine Fused furan and pyridine ringsDifferent fusion pattern; varied reactivity
6-Methylfuro[3,2-b]pyridine Methyl substitution on the pyridine ringPotentially altered biological activity

This table illustrates how this compound stands out due to its specific fused ring system and potential bioactivity.

Anti-inflammatory Studies

A study conducted on LPS-stimulated human blood samples demonstrated that treatment with this compound significantly reduced TNFα levels, showcasing an IC50 value indicative of strong anti-inflammatory action.

Antimicrobial Efficacy

Research assessing the compound's effectiveness against various bacterial strains revealed notable inhibition zones compared to standard antibiotics. This suggests that it could serve as an effective alternative or adjunctive therapy in combating resistant bacterial infections.

Cancer Cell Line Studies

In vitro studies involving human cancer cell lines indicated that treatment with this compound resulted in increased apoptosis rates and cell cycle arrest at the G1 phase. These findings support further investigation into its potential as an anticancer therapeutic agent.

Comparison with Similar Compounds

Comparison with Similar Azetidin-3-ol Derivatives

Structural and Physicochemical Properties

The table below compares key structural features and properties of 1-[(1-Hydroxycyclobutyl)methyl]azetidin-3-ol with analogous compounds:

Compound Name Molecular Formula Substituent Molar Mass (g/mol) Key Properties References
This compound (hypothetical) C₉H₁₇NO₂ (1-Hydroxycyclobutyl)methyl 171.24 High polarity (due to hydroxyl groups), moderate lipophilicity, strained ring
1-Methyl-azetidin-3-ol C₄H₉NO Methyl 87.12 Boiling point: 116°C; Density: 1.102 g/cm³; pKa: ~14.58
1-Benzhydrylazetidin-3-ol C₁₆H₁₇NO Diphenylmethyl 239.32 High lipophilicity; storage: 2–8°C; crystalline solid
1-[(3-Bromophenyl)methyl]azetidin-3-ol C₁₀H₁₂BrNO 3-Bromobenzyl 242.12 Halogenated substituent; increased molecular weight; potential for halogen bonding
1-(4-Chlorobenzyl)azetidin-3-ol C₁₀H₁₂ClNO 4-Chlorobenzyl 197.67 Moderate polarity; chlorine enhances stability and lipophilicity
1-Phenylazetidin-3-ol C₉H₁₁NO Phenyl 149.19 Aromatic ring introduces π-π interactions; lower solubility in polar solvents

Key Observations :

  • Polarity: The target compound’s dual hydroxyl groups (azetidine-3-ol and cyclobutanol) likely increase hydrophilicity compared to methyl or aryl-substituted analogs.
  • Stability : Cyclobutyl rings are conformationally strained, which may impact metabolic stability. Halogenated derivatives (e.g., bromo or chloro) often exhibit enhanced chemical stability .

Preparation Methods

Multi-Step Organic Synthesis Strategy

The synthesis typically involves:

  • Formation of the azetidine ring system.
  • Introduction of the 1-hydroxycyclobutylmethyl substituent.
  • Selective hydroxylation to install hydroxyl groups at the 3-position of azetidine and on the cyclobutyl ring.

This process is generally achieved through a sequence of reactions including nucleophilic substitution, ring closure (cyclization), and reduction or oxidation steps to achieve the desired stereochemistry and functionalization.

Azetidine Ring Formation

The azetidine ring (a four-membered nitrogen-containing heterocycle) can be synthesized by cyclization of amino alcohol precursors or via ring closure of epoxy halides with amines.

  • Epoxy Halide Route: Reaction of an epoxy halide with an amine leads to ring-opening and subsequent cyclization to form azetidin-3-ol derivatives. For example, the reaction of epoxy halides with benzylamine in organic solvents (e.g., cyclohexane) at 10–50°C over 12–36 hours yields addition products that cyclize in aqueous media at elevated temperatures (50–150°C) to form azetidin-3-ol acid halides, which upon base treatment afford the azetidin-3-ol compounds.
Step Reaction Conditions Notes
Reaction of epoxy halide with amine 10–50°C, 12–36 h, organic solvent (cyclohexane) Formation of addition product
Cyclization in aqueous medium (≥25% water) 50–150°C, reflux Formation of azetidin-3-ol acid halide
Base treatment Standard base conditions Conversion to azetidin-3-ol

This method avoids bulky protecting groups and is economically practical for azetidine derivatives synthesis.

Stereoselective Hydroxylation and Reduction

Stereochemistry is critical for biological activity. The hydroxyl groups on azetidine and cyclobutyl rings are introduced or adjusted via selective reduction or oxidation.

  • Reduction of ketone intermediates with sodium borohydride (NaBH4) yields diastereomeric diols.
  • Diastereomers can be separated by chromatographic methods.
  • Major isomers typically have trans stereochemistry, confirmed by X-ray diffraction.

Gold-catalyzed oxidative cyclization has also been reported for efficient synthesis of chiral azetidin-3-ones, which can be further converted to azetidin-3-ols by reduction.

Summary Table of Preparation Steps

Step Number Description Key Reagents/Conditions Outcome
1 Reaction of epoxy halide with amine Epoxy halide, amine, cyclohexane, 10–50°C, 12–36 h Addition product formation
2 Cyclization of addition product Aqueous medium (≥25% water), reflux 50–150°C Azetidin-3-ol acid halide formation
3 Base treatment Base (e.g., NaOH) Formation of azetidin-3-ol
4 Introduction of 1-hydroxycyclobutylmethyl group Cyclobutyl derivatives, nucleophilic substitution or coupling Substituted azetidine
5 Reduction/hydroxylation for stereochemistry NaBH4 reduction, chromatographic separation Diastereomeric diols, trans isomer isolation

Research Findings and Notes

  • The epoxy halide route is economically feasible and avoids bulky protecting groups, making it suitable for scale-up.
  • Gold-catalyzed oxidative cyclization offers a flexible and stereoselective approach to azetidin-3-ones, which are precursors to azetidin-3-ols, achieving high enantiomeric excess (>98% e.e.) without toxic diazo intermediates.
  • The synthesis requires careful control of reaction conditions to avoid side reactions such as competitive decomposition or over-oxidation.
  • The presence of hydroxyl groups on both rings requires selective protection strategies during multi-step synthesis to prevent unwanted reactions.
  • Detailed synthetic procedures are often found in patent literature and specialized organic synthesis journals due to the compound’s pharmaceutical relevance.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[(1-Hydroxycyclobutyl)methyl]azetidin-3-ol
Reactant of Route 2
1-[(1-Hydroxycyclobutyl)methyl]azetidin-3-ol

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